Benzyl 2-bromoacetate

Descripción general

Descripción

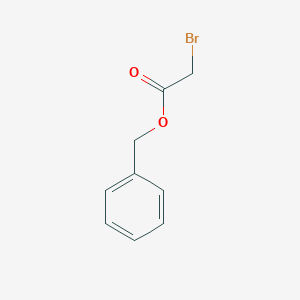

Benzyl 2-bromoacetate (CAS 5437-45-6) is an organobromine compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is a colorless to pale yellow liquid with a density of 1.44–1.46 g/cm³ and a boiling point of 170°C . Its structure features a benzyl ester group linked to a bromoacetate moiety, making it a versatile alkylating agent in organic synthesis. Key applications include its use as an intermediate in pharmaceutical synthesis (e.g., antipsychotic analogs ) and biochemical labeling .

The compound exhibits moderate reactivity due to the electron-withdrawing bromine atom, which facilitates nucleophilic substitution reactions. Safety data classify it as hazardous (flammability and toxicity; hazard code 4-3-III) .

Métodos De Preparación

Direct Esterification of Bromoacetic Acid with Benzyl Alcohol

Reaction Mechanism and Catalytic Systems

The most widely reported method involves the acid-catalyzed esterification of bromoacetic acid and benzyl alcohol. The reaction follows a classical Fischer esterification mechanism, where a Brønsted acid protonates the carbonyl oxygen of bromoacetic acid, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by benzyl alcohol forms a tetrahedral intermediate, which subsequently loses water to yield benzyl 2-bromoacetate .

Catalysts :

-

p-Toluenesulfonic acid (p-TsOH) : Preferred for its high catalytic activity and minimal side reactions. A catalytic load of 1 mol% (relative to bromoacetic acid) is typical .

-

Sulfuric acid (H₂SO₄) : Less commonly used due to increased risk of sulfonation by-products but remains viable for large-scale reactions .

Optimized Experimental Conditions

A representative procedure from Sumitomo Chemical Company and Tottori University illustrates the protocol :

| Parameter | Value |

|---|---|

| Bromoacetic acid | 150 mmol (20.8 g) |

| Benzyl alcohol | 150 mmol (16.2 g) |

| Catalyst (p-TsOH) | 1.5 mmol (258 mg) |

| Solvent | Benzene (300 mL) |

| Temperature | 120°C |

| Reaction time | 24 hours |

| Water removal | Dean-Stark trap |

| Yield | 100% (34.3 g) |

| Purification | Silica gel chromatography |

The use of a Dean-Stark apparatus is critical for azeotropic removal of water, shifting the equilibrium toward ester formation. Post-reaction purification via flash chromatography (hexane/ethyl acetate gradients) ensures high purity (>99% by NMR) .

Solvent and Temperature Effects

-

Benzene : Traditional choice due to its ability to form a low-boiling azeotrope with water. However, toxicity concerns have prompted investigations into alternatives like toluene or cyclohexane .

-

Temperature : Reactions conducted below 100°C exhibit incomplete conversion, while temperatures exceeding 130°C risk decarboxylation of bromoacetic acid .

One-Pot Synthesis from Chloroacetic Acid via Bromination-Esterification

Industrial-Scale Methodology

A patented method (US4123443A) bypasses the isolation of bromoacetic acid by integrating bromination and esterification in a single reactor . This approach reduces costs and processing time, making it advantageous for bulk production.

Reaction Steps :

-

Bromination : Chloroacetic acid reacts with sodium bromide in aqueous sulfuric acid at 40–70°C to generate bromoacetic acid.

-

Esterification : Addition of benzyl alcohol and an azeotropic solvent (e.g., toluene) facilitates simultaneous ester formation and water removal.

Key Process Parameters

| Stage | Conditions |

|---|---|

| Bromination temperature | 40–70°C |

| H₂SO₄ concentration | 85–98% (v/v) |

| Molar ratio (NaBr:ClCH₂COOH) | 1:1 to 1.2:1 |

| Esterification solvent | Toluene, cyclohexane |

| Total reaction time | 6–8 hours |

| Yield | 85–92% (reported) |

This method eliminates the need for handling pure bromoacetic acid, which is hygroscopic and challenging to store. The final product is isolated via phase separation (organic layer) and vacuum distillation .

Advantages Over Direct Esterification

-

Cost efficiency : Chloroacetic acid and NaBr are cheaper than pre-synthesized bromoacetic acid.

-

Scalability : Suitable for continuous-flow reactors due to homogeneous reaction conditions.

-

Safety : Minimizes exposure to bromoacetic acid, a potent lachrymator .

Comparative Analysis of Preparation Methods

| Parameter | Direct Esterification | One-Pot Bromination-Esterification |

|---|---|---|

| Starting materials | Bromoacetic acid, benzyl alcohol | Chloroacetic acid, NaBr, benzyl alcohol |

| Catalyst | p-TsOH | H₂SO₄ |

| Reaction time | 24 hours | 6–8 hours |

| Yield | 90–100% | 85–92% |

| Purification | Chromatography | Distillation |

| Industrial applicability | Limited by bromoacetic acid cost | High (compact, low-cost) |

Análisis De Reacciones Químicas

Types of Reactions: Benzyl bromoacetate undergoes various chemical reactions, including nucleophilic substitution, alkylation, and esterification. It is commonly used as an alkylating agent in organic synthesis .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

Alkylation: Benzyl bromoacetate is used to alkylate nucleophiles like amines and thiols.

Esterification: This reaction involves the use of alcohols and acid catalysts.

Major Products: The major products formed from these reactions include esters, ethers, and various alkylated compounds .

Aplicaciones Científicas De Investigación

Benzyl bromoacetate is employed in a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

Biology: It is utilized in the alkylation of biomolecules for studying biological processes.

Medicine: Benzyl bromoacetate is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of benzyl bromoacetate involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction can modify the structure and function of biomolecules, making it useful in various biochemical applications .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Properties of Benzyl 2-Bromoacetate and Related Esters

Nucleophilic Substitution Efficiency

This compound demonstrates superior yields in β-alkylation reactions compared to other halides. For example:

- In the synthesis of a clozapine analog, it achieved 72% yield under mild conditions (room temperature, 3 hours) .

- By contrast, benzyl chloride required shorter reaction times (2.5–3 hours) but similar yields (94–98%) in dialkyl carbonate synthesis .

The bromine atom’s electronegativity enhances leaving-group ability, making this compound more reactive than benzyl chloride in SN2 mechanisms but less volatile than allyl bromide .

Table 2: Reaction Performance in Alkylation

| Substrate | Halide | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4-Phenylbutanol | t-Butyl 2-bromoacetate | 5 | 95 |

| 4-Phenylbutanol | Benzyl chloride | 2.5 | 94 |

| 2-Phenylpropanol | This compound | 5 | 96 |

| 2-Phenylpropanol | Allyl bromide | 4 | 91 |

Research Findings and Trends

Recent studies highlight this compound’s role in ROS-responsive drug delivery systems and glycosylation engineering . Its synthetic flexibility contrasts with less reactive analogues like benzyl 3-bromopropyl ether, which requires harsher conditions for similar transformations .

Actividad Biológica

Benzyl 2-bromoacetate is a synthetic organic compound known for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.08 g/mol

- CAS Number : 5437-45-6

- IUPAC Name : this compound

This compound is typically a colorless to light yellow liquid and is used extensively in biological research due to its reactive properties, allowing it to participate in various chemical reactions, including alkylation processes .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzyl bromide derivatives, including this compound. These compounds have been evaluated against a range of clinical pathogenic bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) and inhibition zones observed for various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10–17 | 1 |

| Streptococcus pyogenes | 15 | 0.5 |

| Enterococcus faecalis | 8–9 | 2 |

| Escherichia coli | 7 | 2 |

| Klebsiella pneumoniae | - | 2 |

| Salmonella typhi | - | 4 |

The results indicate that benzyl bromide derivatives exhibit strong antibacterial activity against Gram-positive bacteria, with moderate effects on Gram-negative bacteria . Notably, the compound demonstrated a broad spectrum of activity against various strains, particularly effective against S. aureus and S. pyogenes.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. The following data illustrates its effectiveness against common pathogenic fungi:

| Fungal Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Candida albicans | High | <1 |

| Candida krusei | High | <1 |

| Aspergillus niger | Moderate | 4 |

The compound exhibited significant antifungal activity against C. albicans and C. krusei, making it a potential candidate for further development in antifungal therapies .

The mechanism through which this compound exerts its biological activity involves its ability to disrupt bacterial cell membranes and inhibit protein synthesis. The presence of the bromine atom in its structure enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in microbial cells .

Case Studies

A notable study investigated the use of benzyl bromoacetate in the synthesis of lipopeptides that exhibited antimicrobial activity. The alkylation reaction involving benzyl bromoacetate led to compounds that displayed enhanced biological activities compared to their precursors. This demonstrates the utility of benzyl bromoacetate as a building block in drug discovery .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Benzyl 2-bromoacetate, and what reaction conditions are optimal for high yield?

this compound is typically synthesized via esterification between bromoacetic acid and benzyl alcohol under acidic or coupling-agent conditions. For example, refluxing bromoacetic acid with benzyl alcohol in ethyl acetate in the presence of a catalytic acid (e.g., H₂SO₄) achieves moderate yields . Alternatively, coupling agents like EDC/HOBt in anhydrous THF with DIPEA as a base can enhance efficiency, particularly when avoiding side reactions like hydrolysis . Optimal conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and stoichiometric excess of benzyl alcohol to drive esterification.

Q. How do the physicochemical properties (e.g., boiling point, density) of this compound influence its handling and storage in laboratory settings?

Key physicochemical properties:

- Boiling point : 170°C at 22 mmHg (lit.), requiring vacuum distillation for purification .

- Density : 1.446 g/mL at 25°C, necessitating careful layering during liquid-liquid extractions .

- Light sensitivity : Degrades under UV/visible light, requiring storage in amber glassware at 2–8°C .

- Hygroscopicity : Reacts with moisture, demanding anhydrous storage (e.g., molecular sieves) .

These properties dictate protocols for purification (short-path distillation), reaction setup (dry solvents), and long-term storage (desiccated, dark conditions).

Advanced Research Questions

Q. What strategies can mitigate competing esterification or hydrolysis reactions when using this compound as an alkylating agent in multi-step syntheses?

Competing hydrolysis or undesired esterification can be minimized by:

- Controlled pH : Use weakly basic conditions (e.g., K₂CO₃ in CH₃CN) to suppress acid-catalyzed hydrolysis while promoting nucleophilic substitution .

- Protecting groups : Temporarily protect reactive hydroxyl or amine groups in substrates before alkylation .

- Low-temperature reactions : Perform reactions at 0°C to slow hydrolysis kinetics .

- In situ activation : Employ coupling agents (e.g., EDC/HOBt) to enhance electrophilicity of the bromoacetate moiety .

Q. How can researchers reconcile discrepancies in reported reaction yields when employing this compound under similar conditions across different studies?

Discrepancies often arise from subtle variations in:

- Purity of starting materials : Impurities (e.g., residual HBr) accelerate decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may increase reaction rates but also hydrolysis .

- Catalyst loading : Excess base (e.g., DIPEA) can deprotonate substrates, altering reaction pathways .

Methodological reconciliation steps :

Reproduce baseline conditions (solvent, temperature, stoichiometry) from literature.

Characterize intermediates (e.g., via ¹H NMR) to identify side products.

Optimize in situ monitoring (TLC/GC-MS) to track reaction progress .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H/¹³C NMR identifies ester carbonyl signals (~170 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (229.071 Da) and fragmentation patterns .

- IR spectroscopy : C=O stretch (~1740 cm⁻¹) and C-Br stretch (~600 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves 3D structure when crystalline derivatives are available .

Q. Safety and Handling

Q. What specific personal protective equipment (PPE) and engineering controls are recommended for handling this compound given its GHS classification?

- GHS hazards : Skin/eye irritation (Category 2), respiratory irritation (Category 3) .

- PPE : Nitrile gloves, lab coat, ANSI-approved goggles, and face shield for splash protection .

- Engineering controls : Fume hoods with ≥100 ft/min airflow to prevent vapor exposure .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. How does the light sensitivity of this compound impact its stability in long-term experiments?

Photodegradation generates brominated byproducts (e.g., HBr) and reduces alkylation efficacy. Mitigation :

- Store solutions in amber vials or foil-wrapped containers.

- Conduct reactions under dimmed lighting or red-light conditions.

- Monitor degradation via periodic NMR or TLC .

Methodological Troubleshooting

Q. Why might recrystallization fail for this compound, and what alternative purification methods are viable?

this compound’s liquid state at RT and thermal instability preclude recrystallization. Alternatives :

- Vacuum distillation : Isolate pure product via short-path distillation (bp 170°C at 22 mmHg) .

- Chromatography : Use silica gel columns with hexane/ethyl acetate (4:1) for small-scale purification .

Q. How can researchers address low yields in nucleophilic substitution reactions using this compound?

Low yields often stem from:

Propiedades

IUPAC Name |

benzyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVLLYQQQYIWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040343 | |

| Record name | Benzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5437-45-6 | |

| Record name | Benzyl bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64U2RK18D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.